![molecular formula C9H12S B2716411 4-Methylbenzyl methyl sulfide CAS No. 5925-57-5](/img/structure/B2716411.png)
4-Methylbenzyl methyl sulfide
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Overview
Description
4-Methylbenzyl methyl sulfide is a chemical compound with the formula C8H10S . It is also known by other names such as Benzene, [(methylthio)methyl]-; Sulfide, benzyl methyl; Methyl benzyl sulfide; 1-Phenyl-2-thiapropane; Methylthiomethylbenzene; α-(Methylthio)toluene; Benzyl methyl sulphide .
Synthesis Analysis
Aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides can be synthesized by various methods and characterized by 1H NMR, FT-IR, and Gas chromatography . The reaction conditions of different synthesis methods were studied from the aspects of time, solvent, base, and dispersant .Molecular Structure Analysis
The molecular weight of 4-Methylbenzyl methyl sulfide is 138.230 . The molecular structures of similar compounds have been determined by single-crystal X-ray crystallography .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . For instance, the free radical bromination of alkyl benzenes is a common reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylbenzyl methyl sulfide are primarily driven by its structural and electrical properties .Scientific Research Applications
Catalytic Desulfitative Functionalizations
Sulfone derivatives, such as methyl(4-methylbenzyl)sulfane, have been extensively exploited in organic synthesis . They participate in Pd-catalysed Suzuki–Miyaura type reactions, and tremendous advances in catalytic desulfitative functionalizations have opened a new area of research . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
Synthesis of Natural Products
The potential application of sulfone chemistry for the synthesis of natural products has been recognized . The exceptional versatility of sulfones, including methyl(4-methylbenzyl)sulfane, can stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
Medicinal Chemistry
Sulfones are present in target molecules of importance in Medicinal Chemistry . They are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .
Materials Science
In the field of Materials Science, sulfones play a fundamental role . They are part of the structure of many important materials .
Crystal Structure Studies
The crystal structure of sulfonamides, which are structurally similar to methyl(4-methylbenzyl)sulfane, has been studied . These studies provide valuable insights into the properties and potential applications of these compounds .
Synthesis of Sulfonamides
Methyl(4-methylbenzyl)sulfane can be used in the synthesis of sulfonamides . Sulfonamides are a biologically significant class of drugs, used today to treat infectious diseases such as malaria, tuberculosis, HIV, and many more . They also exhibit remarkable antitumor, anticancer, and antithyroid activities among others .
Safety And Hazards
Future Directions
While specific future directions for 4-Methylbenzyl methyl sulfide were not found, research in the field of sulfides is ongoing, with new synthetic methods being explored . The use of similar compounds like dimethyl sulfoxide as a synthon in organic chemistry has seen great progress in recent years .
properties
IUPAC Name |
1-methyl-4-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWQBORWKRUWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl methyl sulfide |
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